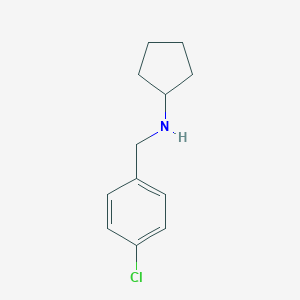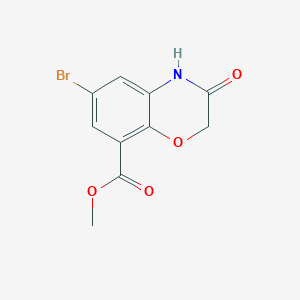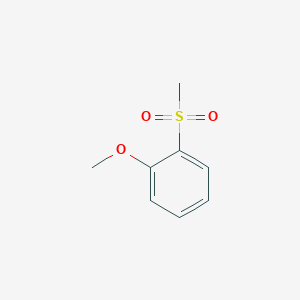
1-Methanesulfonyl-2-methoxy-benzene
Descripción general
Descripción
“1-Methanesulfonyl-2-methoxy-benzene” is a chemical compound with the molecular formula C8H10O3S . It is a unique chemical that is used in various applications .
Molecular Structure Analysis
The molecular structure of “1-Methanesulfonyl-2-methoxy-benzene” consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be determined using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Perfume and Flavorings
- Application : Anisole is used in the creation of perfumes and flavorings due to its anise seed-like scent .
- Method : It’s used directly in the formulation of these products .
- Results : It contributes a unique scent and flavor to the products it’s used in .
Insect Pheromones
- Application : Anisole is used in the synthesis of insect pheromones .
- Method : It’s used as a precursor in the chemical synthesis of these pheromones .
- Results : The resulting pheromones can be used in pest control and research .
Pharmaceuticals
- Application : Anisole is used as a precursor in the synthesis of various pharmaceuticals .
- Method : It’s used in various chemical reactions to produce the desired pharmaceutical compounds .
- Results : The resulting pharmaceuticals have various therapeutic effects .
Solvents
- Application : Anisole is used as a solvent in various industrial processes .
- Method : It’s used directly as a solvent in these processes .
- Results : It helps in the dissolution of other substances in these processes .
Synthesis of Other Synthetic Substances
- Application : Anisole is used as a precursor in the synthesis of other synthetic substances .
- Method : It’s used in various chemical reactions to produce these substances .
- Results : The resulting substances have various applications in different fields .
Instructional Applications
- Application : Anisole is used for instructional purposes in chemistry education .
- Method : It’s used in various experiments and demonstrations to illustrate chemical principles .
- Results : It helps students understand these principles more clearly .
Synthesis of Anethole
- Application : Anisole can be dehydrated to produce synthetic anethole .
- Method : The dehydration process involves removing a molecule of water from anisole .
- Results : The resulting anethole is a compound that has a sweet, anise-like scent, and is used in perfumes and flavorings .
Measurement of Flavonoid Consumption
- Application : A molecule called 1,3,5-trimethoxybenzene, which has methoxy groups in positions 1, 3, and 5 of the methoxybenzene molecule, can be used as a biomarker for the measurement of flavonoid consumption .
- Method : The presence of 1,3,5-trimethoxybenzene in the body can be measured to estimate the consumption of flavonoids .
- Results : This can provide valuable information about a person’s dietary habits and the potential health benefits they may be receiving from their diet .
Cosmetic Uses
Propiedades
IUPAC Name |
1-methoxy-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCKFVNJNBRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374878 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-2-methoxy-benzene | |
CAS RN |
13736-79-3 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

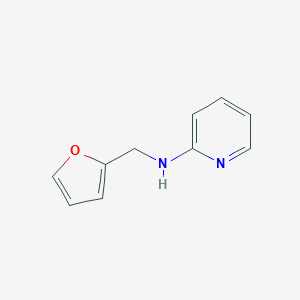
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
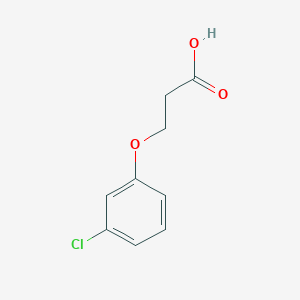
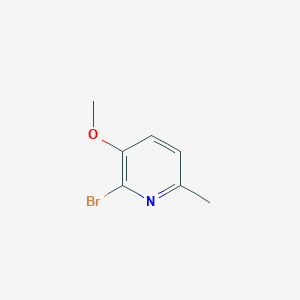
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)
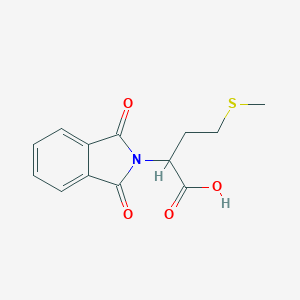
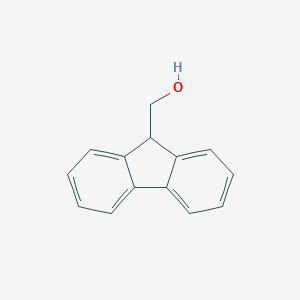
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
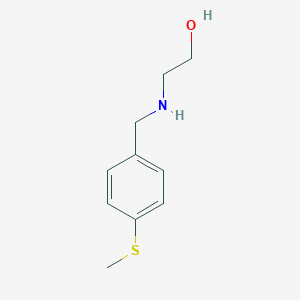
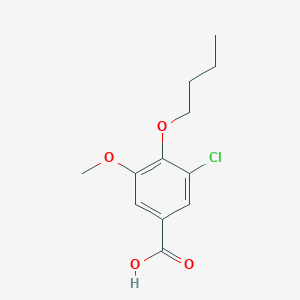
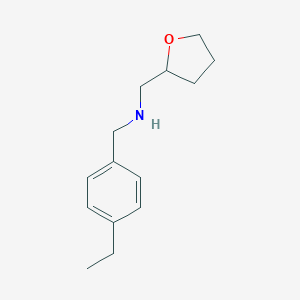
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
